

# Dibutyl(methyl)sulfonium cation structure and properties

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## Compound of Interest

Compound Name: *Dibutyl(methyl)sulfonium*

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## Dibutyl(methyl)sulfonium Cation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The **dibutyl(methyl)sulfonium** cation is a positively charged organosulfur compound belonging to the sulfonium salt family. Sulfonium salts are characterized by a central sulfur atom bonded to three organic substituents, resulting in a net positive charge on the sulfur. These compounds have garnered significant interest in various scientific and industrial fields, including organic synthesis, materials science, and particularly in the development of novel antimicrobial agents.<sup>[1]</sup> This technical guide provides a comprehensive overview of the structure, properties, and potential applications of the dibutyl(methyl)sulfonium cation, with a focus on experimental data and methodologies relevant to researchers in drug development.

## Molecular Structure and Properties

The **dibutyl(methyl)sulfonium** cation consists of a central sulfur atom covalently bonded to two butyl groups and one methyl group. The presence of three alkyl substituents and a lone pair of electrons on the sulfur atom results in a trigonal pyramidal geometry around the sulfur center.<sup>[2]</sup> While a specific crystal structure for the dibutyl(methyl)sulfonium cation is not readily

available in the public domain, data from analogous triarylsulfonium salts can provide insights into its structural parameters.[\[3\]](#)[\[4\]](#)

Table 1: Computed and Analogous Structural & Physicochemical Properties

Property	Value	Source/Method
Chemical Formula	C9H21S+	PubChem
Molecular Weight	161.33 g/mol	PubChem (Computed)
Canonical SMILES	CCCC--INVALID-LINK--CCCC	PubChem
InChIKey	JOBJJBNPNCZOSY-UHFFFAOYSA-N	PubChem
C-S Bond Length (Analogous)	~1.78 - 1.79 Å	X-ray Crystallography (Triphenylsulfonium salts) <a href="#">[4]</a>
C-S-C Bond Angle (Analogous)	~101° - 106°	X-ray Crystallography (Triphenylsulfonium salts) <a href="#">[4]</a>

## Synthesis of Dibutyl(methyl)sulfonium Salts

The synthesis of sulfonium salts, including the dibutyl(methyl)sulfonium cation, is typically achieved through the nucleophilic substitution reaction between a thioether and an alkyl halide.  
[\[5\]](#)

## General Experimental Protocol: Synthesis of Trialkylsulfonium Salts

Materials:

- Dibutyl sulfide
- Methyl iodide (or other methylating agent)
- Anhydrous solvent (e.g., diethyl ether, acetone, or dichloromethane)
- Inert atmosphere (e.g., nitrogen or argon)

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve dibutyl sulfide in the chosen anhydrous solvent.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with continuous stirring.
- Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- The resulting sulfonium salt, being ionic, will often precipitate out of the non-polar solvent.
- Collect the precipitate by filtration and wash with cold, anhydrous solvent to remove any unreacted starting materials.
- Dry the product under vacuum to yield the **dibutyl(methyl)sulfonium** iodide salt.

Note: The choice of solvent and reaction time may need to be optimized depending on the specific reactants and desired purity.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential tools for the structural elucidation of sulfonium salts. While specific NMR data for the dibutyl(methyl)sulfonium cation is not available, the expected chemical shifts can be predicted based on the known effects of the positively charged sulfur atom. The protons and carbons on the  $\alpha$ -carbon (adjacent to the sulfur) will be deshielded and thus appear at a higher chemical shift (downfield) compared to their corresponding thioether.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (in ppm)

Nucleus	Predicted Chemical Shift ( $\delta$ )	Rationale
$^1\text{H}$ (S-CH <sub>3</sub> )	2.5 - 3.0	Deshielding due to adjacent positively charged sulfur.
$^1\text{H}$ (S-CH <sub>2</sub> -C <sub>3</sub> H <sub>7</sub> )	3.0 - 3.5	Significant deshielding of the $\alpha$ -protons.
$^1\text{H}$ (other butyl)	0.9 - 1.8	Less affected by the positive charge, similar to alkanes.
$^{13}\text{C}$ (S-CH <sub>3</sub> )	25 - 35	Deshielding effect of the sulfur cation.
$^{13}\text{C}$ (S-CH <sub>2</sub> -C <sub>3</sub> H <sub>7</sub> )	45 - 55	Strong deshielding of the $\alpha$ -carbon.
$^{13}\text{C}$ (other butyl)	13 - 30	Gradual decrease in deshielding along the alkyl chain.

## Experimental Protocol: NMR Analysis of Sulfonium Salts

### Instrumentation:

- NMR Spectrometer (e.g., 300 MHz or higher)

### Sample Preparation:

- Dissolve a small amount of the synthesized dibutyl(methyl)sulfonium salt in a suitable deuterated solvent (e.g., D<sub>2</sub>O, CDCl<sub>3</sub>, or DMSO-d<sub>6</sub>). Sulfonium salts are generally soluble in polar solvents.
- Transfer the solution to an NMR tube.

### Data Acquisition:

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard instrument parameters.

- Integration of the  $^1\text{H}$  NMR signals can be used to confirm the ratio of the different proton environments.
- Techniques such as COSY and HSQC can be used for more detailed structural assignments.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight and investigating the fragmentation patterns of sulfonium cations. Electrospray ionization (ESI) is a suitable method for analyzing these pre-charged ionic compounds.<sup>[6]</sup> The fragmentation of sulfonium ions in the gas phase typically involves the cleavage of the carbon-sulfur bonds.<sup>[7]</sup>

Table 3: Expected Mass Spectrometry Fragmentation

m/z	Fragment	Description
161.14	$[\text{C}_9\text{H}_{21}\text{S}]^+$	Molecular ion (parent cation)
104.08	$[\text{C}_5\text{H}_{12}\text{S}]^+$	Loss of a butyl radical
75.04	$[\text{C}_3\text{H}_7\text{S}]^+$	Loss of a butyl and a methyl radical
57.07	$[\text{C}_4\text{H}_9]^+$	Butyl cation

## Experimental Protocol: Mass Spectrometry Analysis

### Instrumentation:

- Mass spectrometer with an electrospray ionization (ESI) source.

### Sample Preparation:

- Dissolve a small amount of the sulfonium salt in a suitable solvent (e.g., methanol, acetonitrile, or water).
- Infuse the solution directly into the ESI source or introduce it via liquid chromatography.

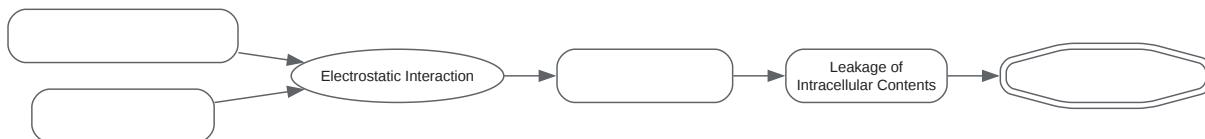
### Data Acquisition:

- Acquire the mass spectrum in positive ion mode.
- The molecular ion peak should be observed at  $m/z$  corresponding to the dibutyl(methyl)sulfonium cation.
- Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and confirm the structure.

## Biological Activity and Potential Applications

Sulfonium compounds have demonstrated significant antimicrobial activity against a range of bacteria.<sup>[1][8]</sup> The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death.<sup>[8]</sup> The cationic nature of the sulfonium headgroup facilitates interaction with the negatively charged components of the bacterial cell membrane.

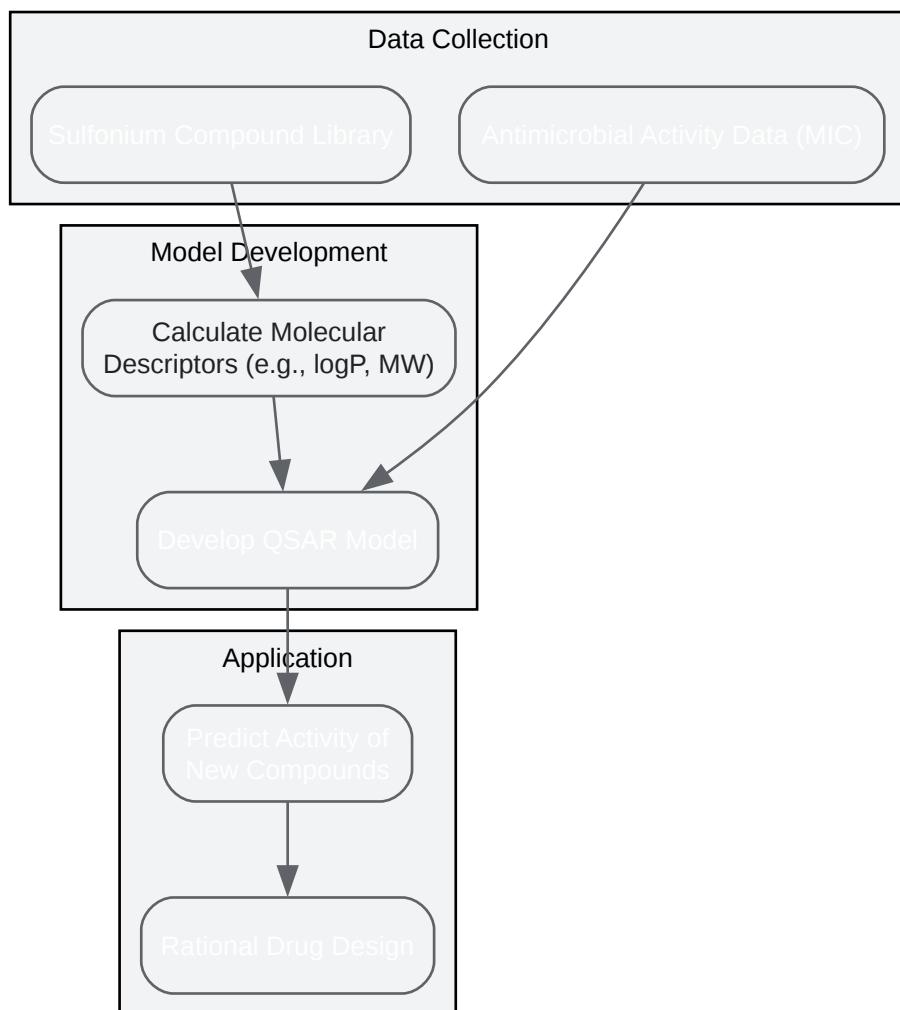
While no specific signaling pathways involving the dibutyl(methyl)sulfonium cation have been elucidated, its structural similarity to other antimicrobial sulfonium and quaternary ammonium compounds suggests a potential role in disrupting membrane-associated processes.



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Caption: Proposed mechanism of antimicrobial action for sulfonium cations.

The relationship between the chemical structure of sulfonium compounds and their antimicrobial activity is an active area of research. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate physicochemical properties, such as hydrophobicity and steric factors of the alkyl substituents, with the observed minimum inhibitory concentrations (MICs). Such studies are crucial for the rational design of more potent and selective antimicrobial agents.



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Caption: A typical workflow for QSAR studies in drug development.

## Conclusion

The **dibutyl(methyl)sulfonium** cation represents a class of molecules with significant potential, particularly in the development of new antimicrobial agents. This guide has provided an overview of its structure, synthesis, and characterization, along with insights into its potential biological activity. While specific experimental data for this particular cation is limited, the provided protocols and data from analogous compounds offer a solid foundation for researchers to build upon. Further investigation into the precise mechanism of action and structure-activity relationships will be crucial for realizing the full therapeutic potential of **dibutyl(methyl)sulfonium** and related sulfonium salts.

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